c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine

Catalog No.
S1774515
CAS No.
1225889-66-6
M.F
C10H14N2O
M. Wt
178.235
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-...

CAS Number

1225889-66-6

Product Name

c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine

IUPAC Name

(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)methanamine

Molecular Formula

C10H14N2O

Molecular Weight

178.235

InChI

InChI=1S/C10H14N2O/c1-12-4-5-13-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,7,11H2,1H3

InChI Key

LXNCLOFEBQGMHA-UHFFFAOYSA-N

SMILES

CN1CCOC2=C1C=C(C=C2)CN

C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine is a chemical compound characterized by its unique structural features, including a benzo[1,4]oxazine ring system and a methylamine substituent. This compound belongs to a class of heterocyclic compounds that are known for their diverse biological activities and potential therapeutic applications. Its molecular formula is C11H14N2OC_{11}H_{14}N_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The benzo[1,4]oxazine structure is notable for its fused ring system, which contributes to the compound's stability and reactivity. The methylamine group enhances its ability to participate in various

  • Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield different reduced forms.
  • Substitution: The methanamine group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule under controlled conditions.

The specific products of these reactions depend on the reagents and conditions used, showcasing the compound's versatility in synthetic chemistry.

C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine exhibits significant biological activity. Research indicates that it may act as an inhibitor of specific enzymes or receptors, which can be beneficial in therapeutic contexts. For instance, compounds with similar structures have been studied for their potential roles in treating autoimmune diseases and as phosphoinositide-3 kinase inhibitors, which are relevant in cancer therapy . The mechanism of action typically involves binding to active sites on enzymes or modulating receptor functions, which can result in altered biological responses.

The synthesis of C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine often involves the following steps:

  • Formation of the Benzo[1,4]oxazine Ring: This is typically achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions. Common solvents include ethanol or methanol.
  • Introduction of the Methanamine Group: This step may involve nucleophilic substitution where methylamine reacts with the benzo[1,4]oxazine derivative.

Industrial production methods may utilize continuous flow reactors to enhance yield and quality. Rigorous purification processes such as recrystallization or chromatography are employed to isolate high-purity dihydrochloride salts of the compound.

C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine has several applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Biological Studies: The compound is used in enzyme inhibition studies and receptor binding assays.
  • Industrial Uses: It may find applications in producing specialty chemicals and materials due to its unique properties.

Interaction studies involving C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For example, investigations into its role as an enzyme inhibitor have shown promise in modulating pathways relevant to diseases like rheumatoid arthritis and certain cancers .

Several compounds share structural similarities with C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine:

  • 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine
  • 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
  • 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-oxobutanoic acid

Uniqueness

C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine stands out due to its specific substitution pattern and the presence of the methanamine group. These features impart distinct chemical and biological properties that differentiate it from similar compounds. Its unique structure allows for targeted applications in both research and industry settings.

XLogP3

0.6

Dates

Modify: 2023-07-19

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